Urolithins are a class of organic compounds formed by the transformation of ellagitannins, a type of polyphenol found in certain fruits and nuts, by the gut microflora. [] These compounds are characterized by a benzo[c]chromen-6-one core structure and are known to exhibit diverse biological activities. [] Research on urolithins and their derivatives focuses on their potential as therapeutic agents, particularly for their anti-inflammatory, antioxidant, and enzyme inhibitory properties. [, , ]
Phosphate tricyclic coumarin analogs: [] This paper describes the synthesis of phosphate-modified tricyclic coumarin derivatives, including 7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one, 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, and 3-hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one. These syntheses involve modifications of the core structures with various phosphate moieties.
Novel urolithin derivatives as PDE2 inhibitors: [] This study focuses on the design and synthesis of a series of novel urolithin derivatives with potential inhibitory activity against phosphodiesterase II (PDE2). While the specific synthetic procedures are not detailed in the abstract, the study highlights the importance of structural modifications in optimizing the biological activity of urolithins.
Although the provided papers do not present specific molecular structure analyses for "3-[(3-fluorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one", they emphasize the significance of structural variations within the urolithin class for their biological activity. [, ] Factors like substituent position, type, and presence of functional groups on the benzo[c]chromen-6-one core are likely to influence the molecule's interactions with biological targets.
Steroid sulfatase (STS) inhibition: [] Phosphate tricyclic coumarin analogs were investigated as potential STS inhibitors. STS plays a crucial role in estrogen biosynthesis, and its inhibition is a potential therapeutic strategy for hormone-dependent cancers. The study suggests that the phosphate groups in these analogs mimic the sulfate group of STS substrates, leading to enzyme inhibition.
Phosphodiesterase II (PDE2) inhibition: [] This study focuses on the development of novel urolithin derivatives as PDE2 inhibitors. PDE2 is an enzyme involved in the regulation of cyclic nucleotide signaling pathways, and its inhibition has therapeutic potential for various conditions, including cardiovascular and neurological disorders.
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: